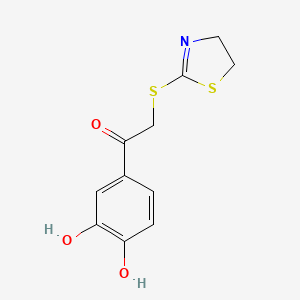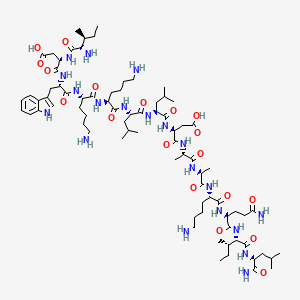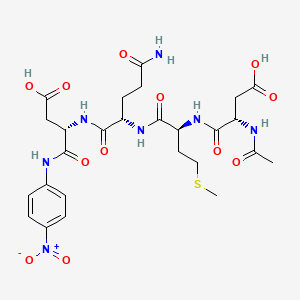
Ac-DMQD-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DMQD-pNA, also known as Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide, is a peptide substrate commonly used in biochemical research. It is particularly known for its role in studying caspase activity, which is crucial in the process of apoptosis (programmed cell death). The compound has a molecular weight of 669.66 and a chemical formula of C26H35N7O12S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DMQD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The peptide chain is then cleaved from the resin and purified.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DMQD-pNA primarily undergoes hydrolysis reactions catalyzed by caspases. These reactions are crucial for studying enzyme kinetics and inhibitor screening.
Common Reagents and Conditions
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.
Enzymes: Recombinant caspases such as caspase-1 and caspase-3.
Detection: The release of p-nitroaniline is monitored using a spectrophotometer at 405 nm.
Major Products
p-Nitroaniline: The primary product formed from the hydrolysis of this compound.
Wissenschaftliche Forschungsanwendungen
Ac-DMQD-pNA is widely used in various fields of scientific research:
-
Biochemistry
Enzyme Kinetics: Used to study the kinetics of caspase enzymes.
Inhibitor Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.
-
Cell Biology
Apoptosis Research: Utilized to investigate the role of caspases in apoptosis.
-
Medicine
Drug Development: Aids in the development of therapeutic agents targeting caspases for diseases such as cancer and neurodegenerative disorders.
-
Industry
Biotechnology: Applied in the production of recombinant proteins and peptides.
Wirkmechanismus
Ac-DMQD-pNA functions as a substrate for caspase enzymes. The mechanism involves the recognition and binding of the peptide by the active site of the caspase. The enzyme then catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-pNA: Another peptide substrate used for caspase activity assays.
Ac-YVAD-pNA: A substrate specific for caspase-1.
Uniqueness
Ac-DMQD-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain caspases. Its use in apoptosis research and enzyme kinetics distinguishes it from other peptide substrates .
Eigenschaften
Molekularformel |
C26H35N7O12S |
|---|---|
Molekulargewicht |
669.7 g/mol |
IUPAC-Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
LHKPPRWOHBASDX-VJANTYMQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


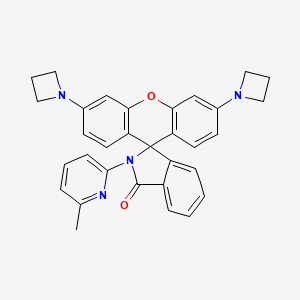
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
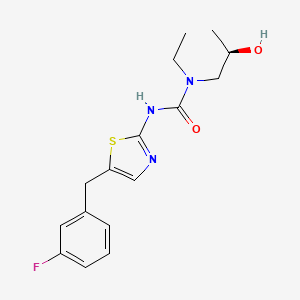
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
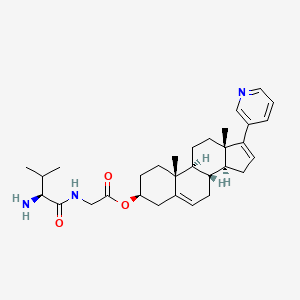
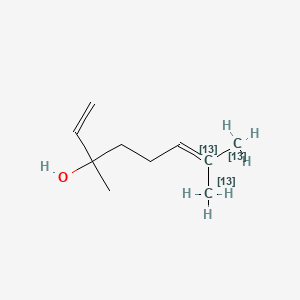
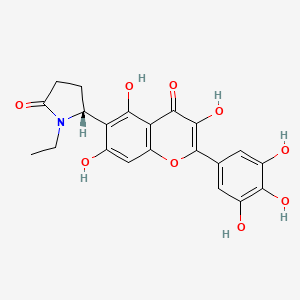
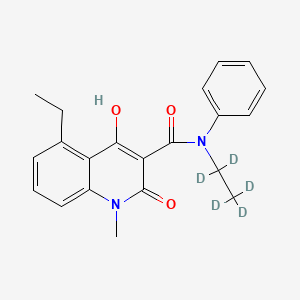
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)


